

An In-depth Technical Guide to the Chemical Properties of p-Tolyl Octanoate

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Compound of Interest

Compound Name: *p*-Tolyl octanoate

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Introduction

p-Tolyl octanoate, also known as p-cresyl octanoate, is an ester recognized for its distinct floral and fruity aroma. While it has found application in the fragrance and flavor industries, a comprehensive understanding of its chemical properties is essential for researchers exploring its potential in other scientific domains, including drug development. This technical guide provides a detailed overview of the chemical characteristics, synthesis, and spectroscopic profile of **p-tolyl octanoate**. Furthermore, it explores the biological context of its constituent phenol, p-cresol, to offer insights into potential cellular interactions.

Chemical Properties

The fundamental chemical and physical properties of **p-tolyl octanoate** are summarized in the table below, providing a clear reference for laboratory applications.

Property	Value	Reference(s)
Molecular Formula	C ₁₅ H ₂₂ O ₂	[1]
Molecular Weight	234.33 g/mol	[1]
CAS Number	59558-23-5	[1]
Appearance	Colorless oily liquid	[2]
Odor	Floral, fruity, with animalic and herbaceous undertones	[2]
Boiling Point	175 °C at 12 mmHg	
Density	0.95 g/cm ³	
Refractive Index	1.4840-1.4860	
Solubility	Insoluble in water; soluble in alcohol and oils	[2]

Synthesis of p-Tolyl Octanoate

The primary method for synthesizing **p-tolyl octanoate** is through the Fischer-Speier esterification of p-cresol and octanoic acid. This reaction is typically catalyzed by a strong acid.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol outlines a general procedure for the synthesis of **p-tolyl octanoate** using p-toluenesulfonic acid as a catalyst.

Materials:

- p-Cresol
- Octanoic acid
- p-Toluenesulfonic acid (catalyst)
- Toluene (solvent)

- Anhydrous sodium sulfate
- 5% Sodium hydroxide solution
- Saturated sodium chloride solution (brine)
- Ethyl acetate

Equipment:

- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine p-cresol (1.0 equivalent), octanoic acid (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 5 mol%).
- Add a sufficient volume of toluene to facilitate azeotropic removal of water.
- Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the equilibrium towards the ester product.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

- Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium hydroxide solution to remove unreacted p-cresol and the acid catalyst.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude **p-tolyl octanoate** can be further purified by vacuum distillation.

A flowchart illustrating the synthesis and purification of **p-tolyl octanoate**.

Spectroscopic Analysis

Detailed spectroscopic data for **p-tolyl octanoate** is not readily available in public repositories. However, based on its chemical structure and data from analogous compounds, the following spectral characteristics can be anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum of **p-tolyl octanoate** is expected to show distinct signals for the aromatic protons of the p-cresyl group and the aliphatic protons of the octanoyl chain.

- Aromatic Protons: Two doublets in the range of δ 7.0-7.3 ppm, corresponding to the ortho and meta protons of the p-substituted benzene ring.
- Methyl Protons (Aromatic): A singlet around δ 2.3 ppm for the methyl group attached to the benzene ring.
- Methylene Protons (α to carbonyl): A triplet around δ 2.5 ppm.
- Other Methylene Protons: A series of multiplets in the range of δ 1.2-1.7 ppm.
- Terminal Methyl Protons (Aliphatic): A triplet around δ 0.9 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

- Carbonyl Carbon: A signal in the downfield region, typically around δ 170-175 ppm.
- Aromatic Carbons: Signals in the range of δ 115-150 ppm. The carbon attached to the ester oxygen will be the most downfield, while the ipso-carbon of the methyl group will be further upfield.
- Aliphatic Carbons: A series of signals in the range of δ 14-35 ppm.

FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present in **p-tolyl octanoate**.

- C=O Stretch (Ester): A strong absorption band around 1760 cm^{-1} .
- C-O Stretch (Ester): A strong absorption band in the region of $1200\text{-}1100\text{ cm}^{-1}$.
- C-H Stretch (Aromatic): Peaks just above 3000 cm^{-1} .
- C-H Stretch (Aliphatic): Peaks just below 3000 cm^{-1} .
- C=C Stretch (Aromatic): Peaks in the region of $1600\text{-}1450\text{ cm}^{-1}$.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of **p-tolyl octanoate** is expected to show a molecular ion peak (M^+) at m/z 234. The fragmentation pattern will likely involve the cleavage of the ester bond, leading to characteristic fragment ions.

- m/z 107: Corresponding to the p-cresyl cation.
- m/z 127: Corresponding to the octanoyl cation.
- Other fragments resulting from the loss of alkyl chains from the octanoyl group.

Biological Context: The Role of p-Cresol in Cellular Signaling

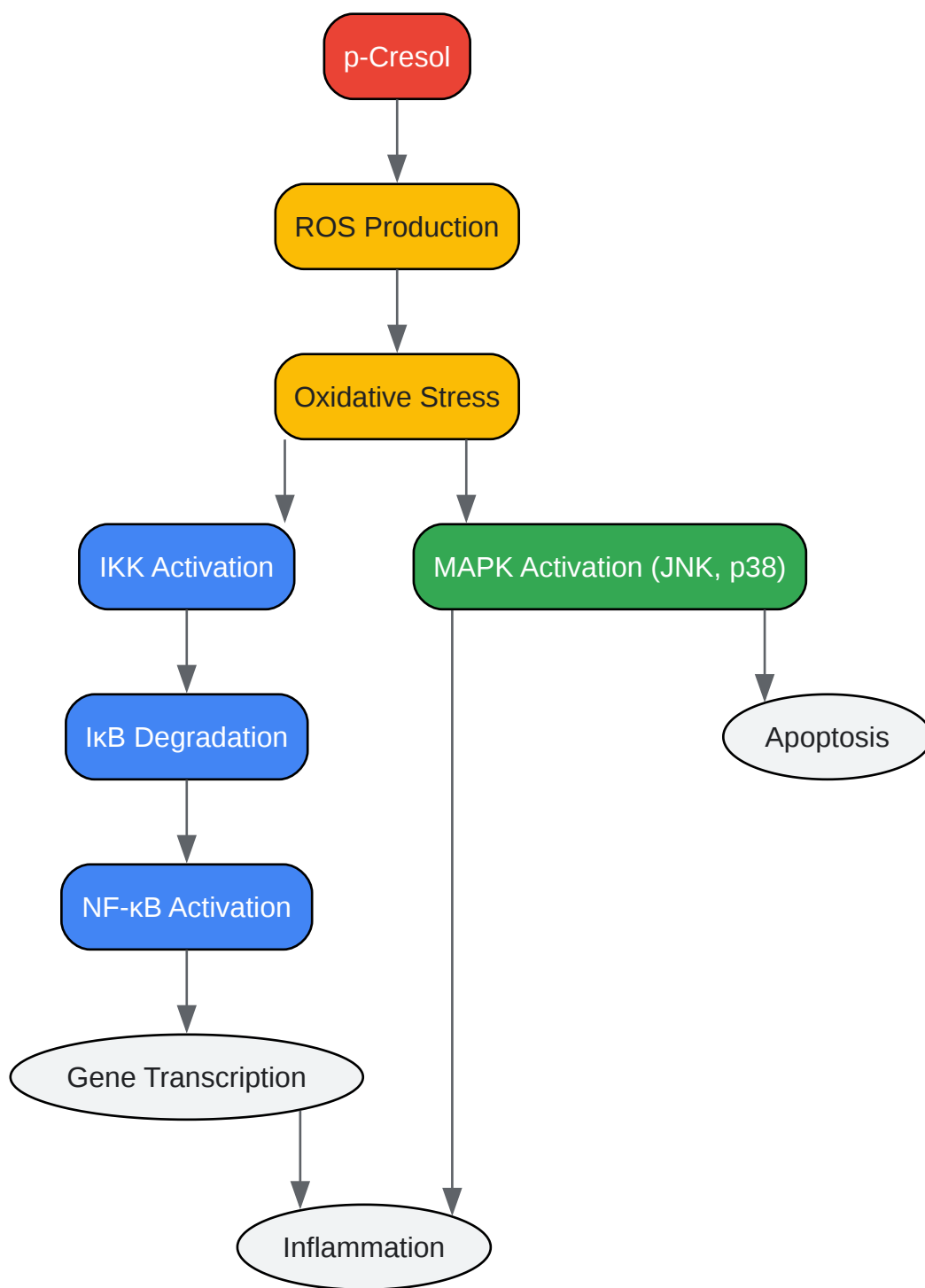
While **p-tolyl octanoate** itself has not been extensively studied for its biological activity, its hydrolysis would release p-cresol and octanoic acid. p-Cresol, a well-documented uremic toxin, is known to exert significant effects on various cellular processes, primarily through the induction of oxidative stress.[3]

p-Cresol and Oxidative Stress-Induced Signaling

p-Cresol has been shown to increase the production of reactive oxygen species (ROS) in cells, leading to a state of oxidative stress.[3] This imbalance can trigger a cascade of downstream signaling events.

One of the key pathways activated by p-cresol-induced oxidative stress is the Nuclear Factor-kappa B (NF-κB) pathway.[4] Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Oxidative stress can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[5]

Furthermore, p-cresol and its metabolites have been implicated in the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, such as JNK and p38.[6] These pathways are crucial in regulating cellular responses to stress, including inflammation, apoptosis, and proliferation.



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A simplified diagram of p-cresol-induced cellular signaling pathways.

Conclusion

p-Tolyl octanoate is a readily synthesizable ester with well-defined chemical and physical properties. While its primary application has been in the fragrance industry, an understanding of its chemical nature and the biological activity of its constituent molecules, particularly p-cresol, opens avenues for further research. The established links between p-cresol and key cellular signaling pathways involved in oxidative stress and inflammation suggest that **p-tolyl octanoate** and related compounds could be valuable tools for investigating these processes in various biological systems. This guide provides a foundational resource for scientists and researchers to explore the broader potential of this molecule.

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